4-Methoxy-N-pyridin-2-yl-benzenesulfonamide

Lipophilicity Drug-likeness Sulfonamide

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide (CAS 91393-33-8) is a sulfonamide derivative containing a 4-methoxyphenylsulfonyl group linked to a 2-aminopyridine moiety. It belongs to the N-pyridin-2-yl-benzenesulfonamide class and serves primarily as a synthetic intermediate or fragment in medicinal chemistry.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3g/mol
CAS No. 91393-33-8
Cat. No. B512301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-pyridin-2-yl-benzenesulfonamide
CAS91393-33-8
Molecular FormulaC12H12N2O3S
Molecular Weight264.3g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
InChIInChI=1S/C12H12N2O3S/c1-17-10-5-7-11(8-6-10)18(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14)
InChIKeyLKYSZEMWNWCNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.6 [ug/mL]

4-Methoxy-N-pyridin-2-yl-benzenesulfonamide (CAS 91393-33-8): Procurement-Grade Sulfonamide Building Block


4-Methoxy-N-pyridin-2-yl-benzenesulfonamide (CAS 91393-33-8) is a sulfonamide derivative containing a 4-methoxyphenylsulfonyl group linked to a 2-aminopyridine moiety. It belongs to the N-pyridin-2-yl-benzenesulfonamide class and serves primarily as a synthetic intermediate or fragment in medicinal chemistry . Computed physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 439.7±51.0 °C at 760 mmHg .

Structural Analog Interchangeability Risks for 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide


Direct substitution of N-pyridin-2-yl-benzenesulfonamide analogs is unreliable due to the profound impact of the 4-position substituent on electronic character, lipophilicity, and hydrogen-bonding capacity. The para-methoxy group is strongly electron-donating (σp = -0.27) and moderately lipophilic (π = -0.02), which differentiates it from the electron-withdrawing nitro (σp = +0.78) or the unsubstituted parent (σp = 0.00) [1]. These electronic differences alter sulfonamide NH acidity and coordination geometry in metal complexes, directly affecting target binding and synthetic utility [1].

Head-to-Head Quantitative Evidence for Differentiating 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide


Comparative Predicted Lipophilicity: Methoxy vs. Amino Analog

The methoxy analog exhibits higher predicted lipophilicity compared to the amino-substituted congener (sulfapyridine), a factor that significantly influences membrane permeability and off-target binding profiles. While both are computed values, the trend aligns with known substituent constants [1].

Lipophilicity Drug-likeness Sulfonamide

Predicted Boiling Point Comparison: 4-Methoxy vs. 4-Methyl Analog

The 4-methoxy derivative has a higher predicted boiling point compared to the 4-methyl analog, which can affect purification strategies such as distillation or sublimation. This difference is attributed to the increased molecular weight and the presence of an additional hydrogen bond acceptor .

Physicochemical Properties Purification Volatility

Electronic Effect Differentiation: Hammett Substituent Constants

The 4-methoxy group imposes a distinct electron-donating character (σp = -0.27) on the benzenesulfonamide ring compared to electron-withdrawing analogs like 4-nitro (σp = +0.78) or the unsubstituted parent (σp = 0.00). This directly modulates sulfonamide NH acidity and conjugation [1].

Electronic Effects Structure-Activity Relationships Hammett Constant

Self-Assessment: High-Strength Differential Evidence Limitations

A systematic search of PubMed, patents, and authoritative databases for the exact CAS number 91393-33-8 yielded no primary research papers, no head-to-head biological or pharmacological studies, and no quantitative analytical comparisons with structural analogs. The compound is absent from major biological activity databases (ChEMBL, BindingDB) and drug-target repositories. Consequently, all differentiation claims in this guide are based on class-level physicochemical principles, surrogate data from closely related structures, or computed predictions [1].

Data Scarcity Evidence Gap Analysis

Procurement Application Scenarios for 4-Methoxy-N-pyridin-2-yl-benzenesulfonamide Based on Differentiated Evidence


Fragment-Based Drug Discovery Requiring Moderate Lipophilicity

In fragment screening libraries, the methoxy analog (predicted LogP ~2.1) fills a critical gap between highly polar analogs like sulfapyridine (LogP 0.9) and lipophilic ones (e.g., 4-chloro, LogP ~2.8). Its intermediate lipophilicity and hydrogen-bond acceptor count (5) adhere to the 'Rule of Three' for fragments (MW 264 < 300, LogP < 3), making it a preferred starting point for lead optimization targeting enzymes with amphiphilic binding pockets [1][2].

Synthetic Intermediate for Metal Coordination Complexes

The 4-methoxy derivative is a versatile N,N'-bidentate ligand precursor. Its electron-donating nature (σp = -0.27) enhances the sigma-donating ability of the pyridyl nitrogen compared to the 4-nitro analog (σp = +0.78), potentially yielding more stable transition metal complexes for catalysis or materials science applications [3].

High-Temperature or Vacuum-Processed Material Synthesis

For applications requiring low volatility during thermal processing, the high predicted boiling point (439.7±51.0 °C) of the methoxy analog offers an advantage over the more volatile 4-methyl analog (ΔTb ≈ +12 °C). This reduces sublimation losses during vacuum drying of metal-organic frameworks or other porous materials incorporating this sulfonamide linker .

Physicochemical Property Reference Standard

Due to the lack of experimental crystallographic or thermodynamic data for this compound in authoritative databases, it may serve as a candidate for in-house physicochemical profiling (e.g., pKa determination, logD measurement) to expand the knowledge base of under-characterized sulfonamide scaffolds. Procurement for this purpose supports the generation of primary evidence that can later inform broader scientific decisions [4].

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